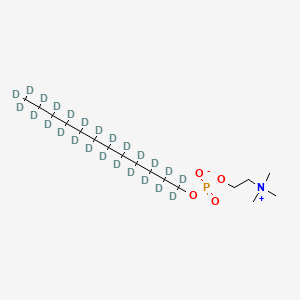

Dodecylphosphocholine-d25

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

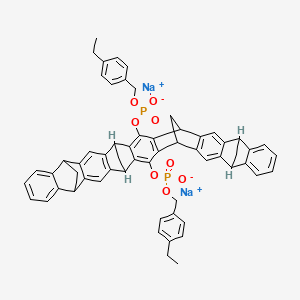

Dodecylphosphocholine-d25 is a deuterium-labeled version of dodecylphosphocholine, a zwitterionic detergent widely used in the study of membrane proteins through nuclear magnetic resonance (NMR) spectroscopy . The deuterium labeling enhances the compound’s utility in NMR studies by reducing background signals and improving spectral resolution .

準備方法

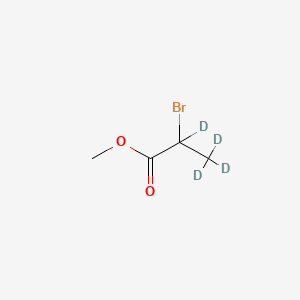

Synthetic Routes and Reaction Conditions: The synthesis of dodecylphosphocholine-d25 involves the deuteration of dodecylphosphocholine. The intermediate diphenyl dodecyl-d25 phosphate is purified using silica gel chromatography with dichloromethane as the eluent. The final product, dodecyl-d25 phosphoric acid, is obtained through crystallization from petroleum ether .

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes, ensuring high purity and consistency. The compound is often produced in specialized facilities equipped to handle isotopic labeling and purification .

化学反応の分析

Types of Reactions: Dodecylphosphocholine-d25 primarily undergoes micellization, forming micelles in aqueous solutions. This process is influenced by temperature, concentration, and the presence of other surfactants .

Common Reagents and Conditions: The micellization of this compound is typically studied using isothermal titration calorimetry and NMR relaxation measurements. These techniques help determine the thermodynamic properties and molecular mobility of the micelles .

Major Products Formed: The primary product formed during the micellization of this compound is the micelle itself, which serves as a model membrane environment for studying protein-lipid interactions .

科学的研究の応用

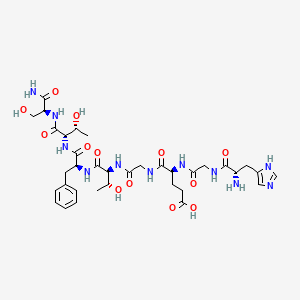

Dodecylphosphocholine-d25 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in NMR spectroscopy for the structural analysis of membrane proteins . The compound’s ability to form micelles makes it an excellent model for studying protein-membrane interactions, peptide-lipid interactions, and the dynamics of membrane-associated processes .

In addition to its use in NMR studies, this compound is employed in the investigation of antimicrobial peptides, drug delivery systems, and the development of novel therapeutic agents .

作用機序

Dodecylphosphocholine-d25 exerts its effects by forming micelles that mimic the phosphatidylcholine bilayer environment of biological membranes . This micellar structure facilitates the study of membrane-associated proteins and peptides by providing a stable and consistent environment for NMR analysis . The compound’s zwitterionic nature allows it to interact with both hydrophilic and hydrophobic regions of proteins, enhancing its utility in structural studies .

類似化合物との比較

Similar Compounds:

- Sodium dodecyl sulfate

- n-Dodecyl-phosphocholine (Fos-choline-12)

- 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine

Uniqueness: Dodecylphosphocholine-d25 is unique due to its deuterium labeling, which significantly improves the quality of NMR spectra by reducing background noise and enhancing signal clarity . This makes it particularly valuable for detailed structural studies of membrane proteins and other complex biomolecules .

特性

分子式 |

C17H38NO4P |

|---|---|

分子量 |

376.61 g/mol |

IUPAC名 |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-16-21-23(19,20)22-17-15-18(2,3)4/h5-17H2,1-4H3/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,16D2 |

InChIキー |

QBHFVMDLPTZDOI-MTUKZWNMSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)([O-])OCC[N+](C)(C)C |

正規SMILES |

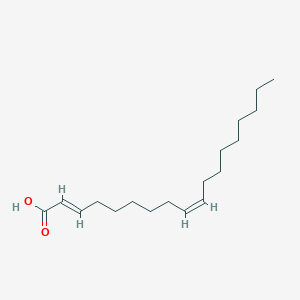

CCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12401523.png)

![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12401577.png)